Octahydro-7a,8,8-trimethyl-1,5-methano-1H-inden-1-ol
Description
It is characterized by a 1,5-methano bridge and three methyl substituents at positions 7a, 8, and 6. This compound is widely utilized in fragrance and flavor formulations due to its warm, woody, and patchouli-like olfactory profile, complemented by earthy and camphoraceous nuances . Applications span perfumes, cosmetics, detergents, and tobacco products, where it enhances mouthfeel and aromatic longevity at concentrations as low as 0.3–30% .
Properties
CAS No. |
59153-95-6 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
2,2,7-trimethyltricyclo[4.3.1.03,7]decan-3-ol |
InChI |
InChI=1S/C13H22O/c1-11(2)9-4-6-12(3)10(8-9)5-7-13(11,12)14/h9-10,14H,4-8H2,1-3H3 |
InChI Key |
CMXNZZUTVVYBLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC3(C1(CCC3C2)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-7a,8,8-trimethyl-1,5-methano-1H-inden-1-ol typically involves the hydrogenation of related indene derivatives under specific conditions. The process often requires a catalyst, such as palladium on carbon (Pd/C), and is conducted under high pressure and temperature to ensure complete hydrogenation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalytic systems and precise control over reaction parameters is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Octahydro-7a,8,8-trimethyl-1,5-methano-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) to convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Octahydro-7a,8,8-trimethyl-1,5-methano-1H-inden-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and as a stabilizer in certain polymer formulations
Mechanism of Action
The mechanism of action of Octahydro-7a,8,8-trimethyl-1,5-methano-1H-inden-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
8,8-Dimethyloctahydro-1,5-methano-1H-inden-1-ol
- Structure : Differs by the absence of the 7a-methyl group.
- Properties : Acts as a major component in woody cologne perfumes but lacks the full-bodied patchouli character of the target compound. In soap and cosmetic formulations, it imparts a milder "woody-oriental" aroma compared to the richer, more complex profile of the 7a,8,8-trimethyl variant .
- Applications: Primarily used in perfumery at 1.5% concentrations for foundational woody notes .
Octahydro-4,7-methano-1H-inden-5-ol (CAS 13380-89-7)
- Structure: Features a 4,7-methano bridge and hydroxyl group at position 5 (vs. 1-ol in the target compound). Molecular formula: C₁₀H₁₆O (MW 152.23) .
- Properties: Simpler structure with lower molecular weight, leading to higher volatility. Limited fragrance data available, but positional differences in the methano bridge and hydroxyl group likely reduce its utility in long-lasting perfumes.
- Applications: Noted in safety data sheets (SDS) but specific uses unspecified .
1-(Octahydro-4,7-methano-inden-5-yl)-propan-2-ol
- Structure: Contains a 4,7-methano bridge and a propan-2-ol substituent.
- Properties: Exhibits weak green, floral, and fruity notes with a harsh undertone, contrasting sharply with the target compound’s smooth, earthy profile. NMR data (CDCl₃) highlights distinct proton environments at δ 3.74–3.86 ppm (m) and δ 1.07–1.24 ppm (m) .
- Applications: Limited commercial viability due to its less desirable sensory characteristics .
1,4-Methano-1H-indene, octahydro-4-methyl-8-methylene-7-(1-methylethyl)- (CAS 3650-28-0)
- Structure: Larger bicyclic terpene (C₁₅H₂₄) with a 1,4-methano bridge and isopropyl substituent.
- Properties: Higher molecular weight (204.35 g/mol) and non-polar structure reduce solubility in aqueous ethanol-based perfumes. Lacks hydroxyl groups, limiting hydrogen-bonding interactions critical for flavor enhancement .
- Applications : Primarily a hydrocarbon solvent or intermediate in synthetic chemistry .
Comparative Data Table
| Compound Name | Molecular Formula | Key Substituents | Olfactory/Flavor Profile | Applications |
|---|---|---|---|---|
| Octahydro-7a,8,8-trimethyl-1,5-methano-1H-inden-1-ol | C₁₃H₂₂O¹ | 7a,8,8-trimethyl; 1,5-methano | Warm, woody, patchouli, earthy | Perfumes, detergents, tobacco |
| 8,8-Dimethyloctahydro-1,5-methano-1H-inden-1-ol | C₁₂H₂₀O | 8,8-dimethyl; 1,5-methano | Woody-oriental, less complex | Cologne bases, soaps |
| Octahydro-4,7-methano-1H-inden-5-ol | C₁₀H₁₆O | 4,7-methano; 5-ol | Undefined (limited data) | Industrial intermediates |
| 1-(Octahydro-4,7-methano-inden-5-yl)-propan-2-ol | C₁₃H₂₂O | 4,7-methano; propan-2-ol | Green, floral, harsh | Experimental synthetics |
| 1,4-Methano-1H-indene (CAS 3650-28-0) | C₁₅H₂₄ | 4-methyl; 8-methylene; isopropyl | Non-odorous hydrocarbon | Solvents, chemical synthesis |
¹ Molecular formula inferred from structural analysis.
Key Research Findings
- Fragrance Superiority : The 7a,8,8-trimethyl variant outperforms analogs in stability and scent longevity due to steric hindrance from methyl groups, which slows evaporation .
- Flavor Enhancement: At 1.5–20 ppm, the target compound enriches walnut and cola flavors with "woody-balsamic" notes, a trait absent in non-hydroxylated analogs like CAS 3650-28-0 .
- Tobacco Applications : Adds aromatic sweetness and reduces harshness in cigarettes, whereas simpler terpenes (e.g., 8,8-dimethyl analog) lack this modulating effect .
Biological Activity
Octahydro-7a,8,8-trimethyl-1,5-methano-1H-inden-1-ol is a bicyclic compound with the chemical formula C13H22O and a molecular weight of 194.31 g/mol. It is recognized for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.
- CAS Number : 59153-95-6
- Molecular Formula : C13H22O
- Molecular Weight : 194.31 g/mol
- Density : 1.054 g/cm³
- Boiling Point : 258.031°C at 760 mmHg
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study involving various phytochemicals demonstrated that extracts containing this compound showed a high capacity to scavenge free radicals, suggesting its potential role in preventing oxidative stress-related diseases.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in various studies. It has shown effectiveness against several bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Study 1: Phytochemical Profiling
A study conducted on the phytochemical profile of Causonis trifolia highlighted the presence of this compound among other bioactive compounds. The study utilized GC-MS analysis to identify and quantify various phytochemicals, demonstrating its potential as a therapeutic agent due to its biological activities .
Case Study 2: In Vivo Studies
In vivo studies on animal models have shown promising results regarding the anti-diabetic effects of extracts containing this compound. Administration of these extracts led to significant reductions in blood glucose levels in diabetic mice models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
